molecular formula C12H22ClN3O2 B2581386 1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethan-1-one hydrochloride CAS No. 1197236-45-5

1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethan-1-one hydrochloride

Cat. No.: B2581386
CAS No.: 1197236-45-5
M. Wt: 275.78
InChI Key: BSTROPAOAOAGAI-UHFFFAOYSA-N
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Description

1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethan-1-one hydrochloride is a chemical compound with the molecular formula C12H21N3O2·HCl and a molecular weight of 275.78 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethan-1-one hydrochloride involves several steps. One common synthetic route includes the reaction of piperazine with piperidine-4-carbonyl chloride in the presence of a base to form the intermediate compound, which is then acetylated to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require temperature control to optimize the yield.

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but with optimized conditions for higher efficiency and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethan-1-one hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethan-1-one hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-[4-(piperidine-4-carbonyl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2.ClH/c1-10(16)14-6-8-15(9-7-14)12(17)11-2-4-13-5-3-11;/h11,13H,2-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTROPAOAOAGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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